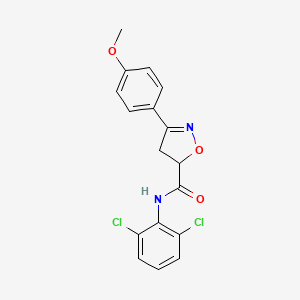![molecular formula C34H26N2O2 B4847374 1,4-bis[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4847374.png)
1,4-bis[4-(phenylethynyl)benzoyl]piperazine
Vue d'ensemble
Description
1,4-bis[4-(phenylethynyl)benzoyl]piperazine, also known as BPEB, is a small molecule that belongs to the family of piperazine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. BPEB has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology.
Mécanisme D'action
The sigma-1 receptor is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine binds to the sigma-1 receptor with high affinity and modulates its activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the regulation of calcium signaling and protein trafficking.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and acetylcholine in the brain, which could have implications for the treatment of neurodegenerative diseases. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which could have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis[4-(phenylethynyl)benzoyl]piperazine has several advantages for lab experiments. It is a potent and selective ligand for the sigma-1 receptor, which makes it a valuable tool for studying sigma-1 receptor function. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. This compound also has a short half-life in vivo, which can limit its usefulness for certain applications.
Orientations Futures
There are several future directions for research on 1,4-bis[4-(phenylethynyl)benzoyl]piperazine. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and psychiatric disorders. Another area of interest is the use of this compound as a tool for studying sigma-1 receptor function in various cellular processes. Additionally, there is potential for the use of this compound in cancer therapy, particularly in combination with other drugs. Further research is needed to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
1,4-bis[4-(phenylethynyl)benzoyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to modulate ion channels and neurotransmitter release, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
[4-[4-(2-phenylethynyl)benzoyl]piperazin-1-yl]-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c37-33(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)35-23-25-36(26-24-35)34(38)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-22H,23-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANYOLGZIWHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4847297.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4847301.png)

![N-[2-[5-(3-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4847310.png)
![N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4847315.png)
![7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4847317.png)
![methyl 2-({[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847326.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4847332.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4847338.png)
![3-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4847342.png)
![ethyl 3-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4847343.png)

![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4847361.png)
